molecular formula C7H6O4 B2784826 5-Formyl-2-methylfuran-3-carboxylic acid CAS No. 1125-59-3

5-Formyl-2-methylfuran-3-carboxylic acid

Cat. No.: B2784826
CAS No.: 1125-59-3
M. Wt: 154.121
InChI Key: FSEZQVUZNUMBDP-UHFFFAOYSA-N
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Description

5-Formyl-2-methylfuran-3-carboxylic acid (CAS 1125-59-3) is a high-purity, multifunctional furan derivative of significant interest in sustainable chemistry research. With the molecular formula C 7 H 6 O 4 and a molecular weight of 154.12 g/mol, this compound features both a formyl and a carboxylic acid functional group on its furan ring, making it a versatile building block for chemical synthesis . As a bifunctional molecule, it serves as a valuable intermediate for exploring novel biomass-derived polymers and surfactants. Research into furanic platform molecules, such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA), highlights their potential as renewable alternatives to petroleum-based precursors for materials like polyesters and surfactants . This compound provides a structurally distinct scaffold for designing new materials within this domain. Its functional groups allow for further chemical modifications, including oxidation, reduction, and condensation reactions, to create novel monomers or amphiphilic structures with tailored properties . Researchers are leveraging such compounds to increase the renewable carbon content in specialty chemicals and develop structures with innovative designs . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions in a well-ventilated laboratory setting, utilizing personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-2-methylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEZQVUZNUMBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Formyl 2 Methylfuran 3 Carboxylic Acid

De Novo Synthesis Strategies for the Furan (B31954) Core of 5-Formyl-2-methylfuran-3-carboxylic acid

Building the core furan structure from acyclic precursors is a fundamental approach in organic synthesis. This allows for the precise placement of substituents, such as the methyl and carboxylic acid groups, by selecting appropriately functionalized starting materials.

Cyclization Reactions in the Formation of Furan-3-carboxylic Acid Scaffolds

Classical name reactions remain a cornerstone for the synthesis of substituted furans. The Paal-Knorr and Feist-Bénary syntheses are two of the most prominent methods for constructing the furan ring.

The Paal-Knorr furan synthesis is a powerful method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield furans. wikipedia.orgorganic-chemistry.org To generate a furan with the substitution pattern found in the target molecule's core (a 2-methyl and a 3-carboxylic acid group), a specifically substituted 1,4-dicarbonyl precursor would be required. The reaction typically proceeds under acidic conditions, which can be aqueous with protic acids or anhydrous with a Lewis acid or dehydrating agent. wikipedia.org

The Feist-Bénary furan synthesis provides a direct route to substituted furan-3-carboxylic acid esters. This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound, such as an acetoacetic ester, in the presence of a base like ammonia or pyridine. wikipedia.orgchemeurope.com For the synthesis of a 2-methylfuran-3-carboxylic acid scaffold, the reaction could conceptually involve chloroacetone and an appropriate β-ketoester. The initial step is related to a Knoevenagel condensation, followed by an intramolecular nucleophilic substitution to close the ring. wikipedia.org

Reaction NamePrecursorsKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid-catalyzed cyclization and dehydration. Versatile for polysubstituted furans. wikipedia.orgorganic-chemistry.org
Feist-Bénary Synthesis α-Halo ketones and β-Dicarbonyl compoundsBase-catalyzed condensation leading to substituted furans, often with a carbonyl at C-3. wikipedia.orgchemeurope.comambeed.com

Ring-Closing Metathesis Approaches to Furan Derivatives

Ring-closing metathesis (RCM) has emerged as a significant strategy for the formation of various unsaturated rings, including heterocyclic systems like furans. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular exchange of alkene fragments, leading to the formation of a cyclic olefin and a volatile byproduct like ethylene. wikipedia.org The synthesis of a furan ring via RCM would involve a suitably designed acyclic diene precursor. While RCM is a powerful tool for creating five-membered rings, specific applications leading directly to the 2,3-disubstituted pattern of the target molecule require careful design of the starting diene. Research has demonstrated the utility of RCM in constructing various heterocyclic structures, including hexahydrofurofuran derivatives. mdpi.com

Functionalization of Pre-existing Furan Nuclei to Yield this compound

An alternative synthetic route involves starting with a pre-formed furan ring that already possesses some of the required substituents and then introducing the remaining functional groups. In the case of this compound, this would typically involve the formylation of a 2-methylfuran-3-carboxylic acid or its corresponding ester.

Regioselective Formylation Reactions at the C-5 Position

The introduction of a formyl (-CHO) group onto an aromatic or heteroaromatic ring is a key transformation. The success of this strategy hinges on the regioselective control of the reaction, ensuring the formyl group is introduced at the desired C-5 position of the furan ring. Electrophilic substitution on the furan ring preferentially occurs at the α-positions (C-2 and C-5) due to the greater stability of the resulting carbocation intermediate. pearson.com

In a 2,3-disubstituted furan, the unoccupied α-position (C-5) is the most likely site for electrophilic attack. The directing effects of the existing substituents play a crucial role. A methyl group at C-2 is an activating, ortho-para-directing group, which in the context of the furan ring, activates the C-5 position. Conversely, a carboxylic acid or ester group at C-3 is a deactivating, meta-directing group. The combined influence of these groups strongly favors electrophilic substitution at the C-5 position.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com This forms a chloroiminium ion, which acts as the electrophile. wikipedia.org The subsequent electrophilic aromatic substitution on the furan ring, followed by hydrolysis, yields the corresponding aldehyde. Given the high reactivity of furan derivatives, the Vilsmeier-Haack reaction is an effective method for their formylation. ijpcbs.com The electron-rich nature of the 2-methylfuran-3-carboxylic acid ring system makes it a suitable substrate for this transformation, with the formylation expected to occur regioselectively at the C-5 position.

The Rieche formylation is another method for introducing a formyl group onto an aromatic ring. This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.org It is particularly effective for electron-rich aromatic compounds. While less common than the Vilsmeier-Haack reaction for furan formylation, it represents a potential alternative for the synthesis of this compound.

Formylation MethodReagentsKey Features
Vilsmeier-Haack Reaction DMF, POCl₃ (or other acid halides)Mild and efficient for electron-rich rings. ijpcbs.com Forms a Vilsmeier reagent as the electrophile. chemistrysteps.com
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Uses a Lewis acid catalyst. Suitable for electron-rich aromatics. wikipedia.org

Methyl Group Installation and Manipulation at the C-2 Position

The installation of the C-2 methyl group is typically accomplished by selecting a starting material that already contains this feature. Syntheses often commence from commercially available or readily accessible 2-methylfuran (B129897) or its derivatives. 2-Methylfuran itself can be produced on a large scale from biomass-derived furfural through catalytic hydrogenation. mdpi.comrsc.org

A logical synthetic sequence for the target molecule would begin with a precursor like methyl 2-methylfuran-3-carboxylate. nih.gov This starting material incorporates both the C-2 methyl group and the C-3 carboxylate moiety. Subsequent chemical transformations would then focus on introducing the formyl group at the C-5 position. This approach circumvents the challenges of direct methylation of a pre-formed furan-3-carboxylate ring, which could suffer from poor regioselectivity.

Transformations from Readily Available Furan Precursors

The selective oxidation of a hydroxymethyl group to a formyl group at the C-5 position is a critical transformation in the synthesis of many valuable furanic compounds. Extensive research in the valorization of biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) provides a wealth of catalytic systems applicable to this task. The oxidation of an HMF analogue, such as a hypothetical 5-hydroxymethyl-2-methylfuran-3-carboxylic acid precursor, can be achieved with high selectivity.

The key challenge is to oxidize the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. Various catalytic systems have been developed for this purpose. Vanadium-based catalysts, such as vanadyl phosphate (VOPO₄·2H₂O), have shown high selectivity for the oxidation of the hydroxymethyl group in HMF to produce 2,5-diformylfuran (DFF). researchgate.net Biocatalytic methods, employing either isolated enzymes or whole-cell systems, offer excellent chemoselectivity under mild reaction conditions. mdpi.com These biocatalysts can selectively target the alcohol group while leaving other functionalities, such as an existing carboxylic acid, untouched. mdpi.com

The table below summarizes various catalytic approaches used for the oxidation of HMF, which serve as models for the oxidation of a 5-hydroxymethyl group on a substituted furan ring.

Catalyst SystemOxidantSolventKey FindingsSelectivity
Vanadyl Phosphate (VOP)O₂DMFEffective for selective oxidation of HMF to FDA.95% towards aldehyde at low conversion. researchgate.net
Ru Pincer ComplexAlkaline Water1,4-Dioxane/WaterHomogeneous oxidation of HMF to FDCA; HMFCA is the primary intermediate.Aldehyde oxidation is kinetically favored over alcohol oxidation. researchgate.net
Deinococcus wulumuqiensis R12 (Whole-cell)-Phosphate BufferRobust biocatalyst with high tolerance to HMF and product.Strictly chemoselective for the aldehyde group in various substrates. mdpi.com
FAD-dependent Oxidase (Enzyme)O₂-Acts on alcohol groups; depends on hydration of aldehydes for further oxidation.High yield of FDCA from HMF. nih.gov

Halogens can serve as versatile handles in organic synthesis, acting as protecting groups, directing groups, or precursors for other functionalities. In furan chemistry, a halogen atom can be strategically introduced and later removed to achieve a desired substitution pattern. nih.gov

A hypothetical synthetic route could involve a precursor such as 5-bromo-2-methylfuran-3-carboxylic acid. The bromo group at the C-5 position can facilitate certain reactions or block that site while functionalization occurs elsewhere. Subsequently, the bromine can be removed through selective dehalogenation. Catalytic hydrogenation is a common method for this, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas. This process efficiently cleaves the carbon-halogen bond, replacing it with a carbon-hydrogen bond. Such pathways provide strategic flexibility in complex multi-step syntheses.

A robust and logical multi-step synthesis of this compound can be designed starting from the simpler precursor, methyl 2-methylfuran-3-carboxylate. nih.gov This approach builds complexity in a controlled manner.

Formylation at C-5: The first key step is the introduction of the formyl group at the C-5 position. The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic and heteroaromatic compounds, including furans. jk-sci.comchemistrysteps.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org In the case of methyl 2-methylfuran-3-carboxylate, the electron-donating effect of the furan oxygen and the C-2 methyl group strongly directs this electrophilic substitution to the vacant and activated C-5 position. This reaction would yield methyl 5-formyl-2-methylfuran-3-carboxylate. matrix-fine-chemicals.com

Ester Hydrolysis: The final step is the conversion of the methyl ester to the target carboxylic acid. This is typically achieved through saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. A subsequent acidification step then protonates the resulting carboxylate salt to afford the final product, this compound.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis is integral to the efficient and selective synthesis of furan derivatives. As highlighted previously (Section 2.3.1), the oxidation of a 5-hydroxymethyl group to a 5-formyl group is heavily reliant on catalytic methods to ensure high selectivity and yield. A wide array of catalysts, including those based on vanadium, ruthenium, and noble metals, as well as highly specific biocatalysts, have been successfully employed for the oxidation of HMF and its derivatives. researchgate.netmdpi.comresearchgate.net

Beyond oxidation, catalysis plays a role in other key transformations. The synthesis of the 2-methylfuran precursor itself is a catalytic process, typically involving the vapor-phase hydrogenation of furfural over metal-based catalysts, such as copper or nickel systems. google.com Furthermore, Friedel-Crafts acylation reactions on the furan ring, which are analogous to the formylation step, can be catalyzed by Lewis acids or solid acid catalysts like zeolites. shareok.orgiust.ac.ir For dehalogenation steps, palladium-catalyzed hydrogenolysis is the method of choice. The development of novel catalytic systems continues to be a driving force in enabling more sustainable and efficient routes to complex furanic molecules like this compound.

Homogeneous Catalysis in Furan Functionalization

Homogeneous catalysis plays a pivotal role in the functionalization of furan rings, offering mild reaction conditions and high selectivity. In the context of synthesizing this compound, a key step is the formylation of a 2-methylfuran-3-carboxylate precursor. The Vilsmeier-Haack reaction is a prominent example of a homogeneous catalytic process suitable for this transformation.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reagent acts as a mild electrophile, which is crucial for the formylation of electron-rich heterocyclic systems such as furans. jk-sci.com The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the furan ring, followed by hydrolysis to yield the aldehyde.

For the synthesis of this compound, the likely precursor would be methyl 2-methylfuran-3-carboxylate. The methyl group at the 2-position is an activating group, directing the electrophilic substitution to the C5 position. The carboxylate group at the 3-position is a deactivating group; however, the strong activating effect of the furan oxygen and the C2-methyl group is expected to overcome this, leading to preferential formylation at the electron-rich C5 position.

Below is a table summarizing typical conditions for a Vilsmeier-Haack formylation of a substituted furan:

ParameterConditionReference
Substrate Methyl 2-methylfuran-3-carboxylate-
Formylating Agent Vilsmeier Reagent (DMF/POCl₃) jk-sci.comchemistrysteps.com
Solvent Dichloromethane or 1,2-dichloroethane-
Temperature 0 °C to room temperature jk-sci.com
Reaction Time 2-12 hours-
Work-up Aqueous sodium acetate or sodium hydroxide jk-sci.com

Other homogeneous formylation methods, such as the Gattermann-Koch reaction, are generally not suitable for furan derivatives as they require strong Lewis acids that can lead to ring degradation. wikipedia.orgthermofisher.com The Reimer-Tiemann reaction is also less favorable as it is typically used for phenols and can result in a mixture of ortho and para isomers. mychemblog.comlscollege.ac.inwikipedia.org

Heterogeneous Catalysis for Selective Group Transformations

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability, making it an attractive option for industrial-scale synthesis. While direct heterogeneous catalytic formylation of furans is less common, heterogeneous catalysts can be effectively employed in the synthesis of the 2-methylfuran-3-carboxylic acid precursor.

One potential route to 2-methylfuran-3-carboxylic acid involves the catalytic hydrogenation of a suitable precursor. For instance, furfural, a readily available biomass-derived platform chemical, can be catalytically converted to 2-methylfuran. mdpi.comrsc.org Subsequent carboxylation at the 3-position would be a challenging step.

A more direct approach would be to construct the furan ring with the desired substitution pattern from acyclic precursors using a heterogeneous catalyst. For example, a solid acid catalyst could be used to promote the cyclization of a suitably functionalized diketone or ketoester.

While specific heterogeneous catalysts for the direct synthesis of this compound are not well-documented, the principles of heterogeneous catalysis can be applied to the synthesis of key intermediates. The table below outlines a conceptual application of heterogeneous catalysis in the synthesis of the 2-methylfuran precursor.

Reaction StepCatalyst TypeExample CatalystKey Advantages
Furfural to 2-MethylfuranSupported Metal CatalystCopper-based catalystsHigh selectivity, catalyst reusability
Cyclization to Furan RingSolid Acid CatalystZeolites, Sulfonated ResinsTunable acidity, shape selectivity

The subsequent formylation of the 2-methylfuran-3-carboxylic acid precursor would likely still rely on homogeneous methods like the Vilsmeier-Haack reaction due to the mild conditions required to avoid decomposition of the furan ring. However, research into solid acid catalysts that can facilitate Friedel-Crafts type reactions on furan rings is an active area of investigation and could provide a future heterogeneous route to the target molecule.

Chemical Reactivity and Transformation Pathways of 5 Formyl 2 Methylfuran 3 Carboxylic Acid

Reactions Involving the Formyl (-CHO) Group

The aldehyde group is a primary locus of reactivity in 5-Formyl-2-methylfuran-3-carboxylic acid, enabling a range of oxidative and reductive transformations. These reactions are crucial for converting biomass-derived platform molecules into valuable chemicals. taikangreactor.com The strategic manipulation of the formyl group, while preserving the carboxylic acid moiety, is a key focus in the synthetic chemistry of furan (B31954) compounds.

Oxidative Transformations of the Aldehyde Functionality

The oxidation of the formyl group in furan aldehydes is a significant pathway for producing high-value dicarboxylic acids. rug.nl This transformation is a critical step in the value chain of biorenewable chemicals, particularly in the synthesis of monomers for bio-based polymers.

The formyl group of furan aldehydes can be readily oxidized to a second carboxylic acid group, yielding furan dicarboxylic acid derivatives. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) often proceeds through an intermediate, 5-formyl-2-furancarboxylic acid (FFCA), which is then further oxidized to 2,5-furandicarboxylic acid (FDCA). researchgate.netresearchgate.net This latter molecule is a significant bio-based monomer used in the production of polymers. mdpi.com The oxidation of FFCA to FDCA represents a direct analogue for the potential conversion of this compound to a corresponding dicarboxylic acid. High yields of FFCA (up to 92%) can be achieved from HMF, which can subsequently be converted to FDCA with yields up to 91.3%. researchgate.net

Starting Material Product Key Transformation Significance
5-Hydroxymethylfurfural (HMF)5-Formyl-2-furancarboxylic acid (FFCA)Selective oxidation of the hydroxymethyl groupIntermediate in FDCA production
5-Formyl-2-furancarboxylic acid (FFCA)2,5-Furandicarboxylic acid (FDCA)Oxidation of the formyl groupProduction of bio-based polymer monomers mdpi.com

Transition metal catalysts are highly effective in promoting the selective oxidation of the formyl group in furan compounds. epo.org Catalytic systems often employ metals such as cobalt, manganese, cerium, ruthenium, and platinum under mild conditions. taikangreactor.comepo.orgresearchgate.net For example, a common catalytic system for the oxidation of furan aldehydes involves a mixture of Co(II), Mn(II), and Ce(III) salts in the presence of dissolved oxygen. epo.org Ruthenium supported on magnesium-iron has demonstrated good activity in HMF oxidation, yielding a mixture of products including 2,5-furandicarboxylic acid and 5-formyl-2-furancarboxylic acid. researchgate.net Gold-based catalysts have also been shown to be highly efficient. A hydroxyapatite-supported gold catalyst can selectively oxidize a protected form of HMF to the corresponding protected FFCA in 94% yield. tue.nl

Catalyst System Reactant Product Reaction Conditions Yield
Co(II), Mn(II), Ce(III) saltsFuran AldehydesCarboxylic AcidsHeating, Dissolved Oxygen epo.orgPredominant Product epo.org
Mn3Fe7 Mixed Oxide5-Hydroxymethylfurfural (HMF)5-Formyl-2-furancarboxylic acid (FFCA)140 °C, 90 min, 30 bar O2 researchgate.net37.7% FFCA (83% HMF conversion) researchgate.net
Au/HydroxyapatiteHMF-acetalFFCA-acetal373 K, 0.5 MPa O2, 2 hours tue.nl94% tue.nl
Pt/Hydroxyapatite5-Hydroxymethylfurfural (HMF)5-Formyl-2-furancarboxylic acid (FFCA)Room Temperature, Piezocatalysis taikangreactor.com70% FFCA (96% HMF conversion) taikangreactor.com

Reductive Transformations of the Aldehyde Functionality

The reduction of the formyl group offers another avenue for creating valuable furan-based chemicals, leading to the formation of hydroxymethyl or methyl groups.

The formyl group can be reduced to a hydroxymethyl (-CH₂OH) group. This transformation is exemplified by the reduction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF), a compound that has gained attention for applications in plasticizers, biodiesel enhancers, and flame retardants. lu.se This reduction highlights a potential pathway for converting this compound to a hydroxymethyl derivative. Various methods, including electrocatalytic, photocatalytic, and microbial transformations, have been employed for this purpose. lu.se For instance, whole-cell biocatalysts have demonstrated high efficiency, with some strains achieving yields of up to 100%. lu.se

Method Catalyst/Organism Substrate Product Yield
Microbial TransformationKluyveromyces marxianusHMFBHMF100% lu.se
Microbial TransformationSaccharomyces cerevisiaeHMFBHMF94% (batch process) lu.se
Electrocatalytic HydrogenationAg/Cu catalystHMFBHMF86% lu.se

While direct catalytic reduction of the formyl group to a methyl group (-CH₃) on a furan ring bearing a carboxylic acid is less commonly detailed, multi-step synthetic routes can achieve this transformation. One established method involves converting the aldehyde into a different functional group that is more readily reduced. For example, the aldehyde group can be transformed into a vinyl group via a Wittig reaction, which can then be subsequently reduced. mdpi.com Classical organic reactions for the direct reduction of aldehydes to methyl groups, such as the Wolff-Kishner or Clemmensen reductions, could also be applicable, although the conditions would need to be carefully selected to avoid side reactions with the furan ring or the carboxylic acid group.

Nucleophilic Addition Reactions at the Carbonyl Center

The aldehyde group (-CHO) at the C5 position of this compound is an electrophilic center susceptible to nucleophilic attack. While the carboxylic acid group can complicate reactions by reacting with certain nucleophiles, the formyl group's carbonyl carbon readily undergoes addition reactions.

Common nucleophilic additions include reactions with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). These reactions are expected to proceed via the addition of the organometallic's carbanion to the aldehyde's carbonyl carbon, forming a secondary alcohol upon aqueous workup. The reaction of furan aldehydes with Grignard reagents is a known method for synthesizing more complex structures. researchgate.net

Reduction of the aldehyde group is another key nucleophilic addition reaction. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the aldehyde to a primary alcohol (5-hydroxymethyl-2-methylfuran-3-carboxylic acid) without affecting the less reactive carboxylic acid group. More potent reducing agents, like lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the carboxylic acid.

Condensation Reactions with the Aldehyde Group

The aldehyde functionality is a prime site for condensation reactions, which are crucial for carbon-carbon bond formation. These reactions typically involve the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base.

One of the most significant reactions in this class is the Knoevenagel condensation. Substituted furan-2-carboxaldehydes are known to react with active methylene compounds such as malononitrile, ethyl cyanoacetate, indan-1,3-dione, and creatinine. mdpi.comdamascusuniversity.edu.sysphinxsai.com For this compound, this reaction would involve the formation of a new carbon-carbon double bond at the C5 position, yielding a furfurylidene derivative. These reactions can be catalyzed by bases like piperidine (B6355638) or even biogenic carbonates, sometimes under solvent-free conditions. mdpi.comdamascusuniversity.edu.sy

Another important condensation is the Erlenmeyer-Plöchl reaction, where the aldehyde reacts with hippuric acid in the presence of acetic anhydride. This reaction, common for substituted furan-2-carboxaldehydes, leads to the formation of azlactones (oxazolones), which are valuable intermediates for synthesizing α-amino acids. researchgate.net

The following table summarizes representative condensation reactions applicable to furan aldehydes.

Reaction TypeReagentCatalyst/ConditionsProduct Type
Knoevenagel CondensationMalononitrileBase (e.g., piperidine, biogenic carbonates)2-(Furan-2-ylmethylene)malononitrile derivative
Knoevenagel CondensationEthyl CyanoacetateBase, 100 °C, solvent-freeEthyl 2-cyano-3-(furan-2-yl)acrylate derivative
Knoevenagel CondensationIndan-1,3-dioneEthanol, room temperature2-(Furfurylidene)indan-1,3-dione derivative
Erlenmeyer-Plöchl ReactionHippuric AcidAcetic Anhydride, Acetate anion4-Furfurylidene-2-phenyl-1,3-oxazol-5(4H)-one derivative

Reactions Involving the Carboxylic Acid (-COOH) Group

Esterification and Amidation Reactions

The carboxylic acid group at the C3 position is readily converted into its corresponding esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often the alcohol is used as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com A direct example of this is the synthesis of Methyl 5-formyl-2-methyl-3-furoate, the methyl ester of the title compound. chemicalbook.comchemsrc.com

Amidation , the formation of an amide bond, requires the activation of the carboxylic acid. Direct reaction with an amine is generally not feasible. A variety of coupling agents can be employed to facilitate this reaction, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.com Alternatively, catalysts like titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov These methods allow for the formation of amides under mild conditions with a broad range of amines. lookchemmall.comorganic-chemistry.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential transformation for this compound. The stability of the resulting carbanion or the reaction conditions determine the feasibility of this reaction. For heteroaromatic carboxylic acids, decarboxylation can often be achieved by heating, sometimes in the presence of a catalyst.

A patented method describes the decarboxylation of various heterocyclic carboxylic acids, including furan derivatives, by heating them in a polar aprotic solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst such as formic acid or acetic acid. google.com This process can achieve high yields without the need for a metal catalyst. google.com Another effective protocol for the protodecarboxylation of aromatic carboxylic acids involves using a copper(I) oxide catalyst. organic-chemistry.org These methods suggest that this compound could be converted to 5-formyl-2-methylfuran under appropriate thermal and catalytic conditions.

Salt Formation and Metal Coordination

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. Treatment with inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) will deprotonate the carboxylic acid, yielding the corresponding sodium or potassium 5-formyl-2-methylfuran-3-carboxylate salt.

The resulting carboxylate anion, along with the oxygen atoms from the furan ring and the formyl group, can act as a ligand for metal ions. This creates the potential for the formation of various metal complexes or coordination polymers. While specific studies on the metal complexes of this particular compound are not prevalent, the formation of adducts with ions such as Na⁺ and K⁺ is predicted. uni.lu The coordination chemistry would depend on the metal ion's size, charge, and preferred coordination geometry.

Reactivity of the Furan Ring System

The furan ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene (B151609), making it susceptible to reactions that can disrupt the aromatic system. mdpi.com The reactivity of the furan ring in this compound is significantly influenced by the substituents. Both the formyl group at C5 and the carboxylic acid group at C3 are electron-withdrawing.

These two deactivating groups substantially reduce the electron density of the furan ring, making it much less susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) compared to unsubstituted furan or 2-methylfuran (B129897). Electrophilic attack, if it were to occur, would be directed to the C4 position, which is the only available carbon on the ring and is meta to the deactivating groups. However, such reactions are expected to be very slow and require harsh conditions.

Conversely, the electron-deficient nature of the ring could make it more susceptible to nucleophilic aromatic substitution, although this is generally difficult for furan rings. Oxidation of the furan ring is a known reaction pathway for many furan derivatives, which can lead to ring-opened products like unsaturated dialdehydes or the formation of lactones. mdpi.comepo.org

Electrophilic Aromatic Substitution Reactions on the Furan Nucleus

The furan ring is an electron-rich heterocycle, making it inherently susceptible to electrophilic aromatic substitution (EAS). numberanalytics.com However, the reactivity of the furan nucleus in this compound is significantly modulated by its substituents. The methyl group (-CH₃) at the C2 position is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups at the C5 and C3 positions, respectively, are strong electron-withdrawing groups that deactivate the ring. matanginicollege.ac.in

Due to the presence of two powerful deactivating groups, this compound itself is generally resistant to further electrophilic aromatic substitution. Reactions like nitration or halogenation would require harsh conditions and may lead to degradation rather than substitution.

However, the synthesis of this compound's derivatives often relies on the electrophilic substitution of a less deactivated precursor. A prime example is the synthesis of its methyl ester, methyl 5-formyl-2-methyl-3-furoate, from methyl 2-methylfuran-3-carboxylate. This transformation is typically achieved through a Vilsmeier-Haack reaction, which is a method for formylating electron-rich aromatic compounds. chemicalbook.comresearchgate.net In this reaction, the precursor, which has an activating methyl group and only one deactivating ester group, is treated with a Vilsmeier reagent (formed from phosphoryl chloride and dimethylformamide) to introduce the formyl group at the C5 position. chemicalbook.com The regioselectivity is directed by the existing substituents, primarily the activating methyl group, which strongly favors substitution at the adjacent open C5 position.

Reaction Reagents Precursor Product Position of Substitution
Vilsmeier-Haack FormylationPOCl₃, DMFMethyl 2-methylfuran-3-carboxylateMethyl 5-formyl-2-methyl-3-furoateC5

Ring-Opening Reactions and Derivatization

The aromaticity of the furan ring is less stable compared to benzene, and under certain conditions, the ring can be opened.

Potential Ring-Opening Pathways:

Oxidative Ring Opening: Furans can react with singlet oxygen in photosensitized oxidations to form unstable endoperoxides. These intermediates can rearrange or be cleaved to yield dicarbonyl compounds. researchgate.net

Reductive Ring Opening: Catalytic hydrogenation under forcing conditions can lead to the saturation of the furan ring to form a tetrahydrofuran (B95107) derivative, which may be further opened under hydrogenolysis conditions, although this often requires cleavage of C-O bonds in the substituent groups first.

Acid-Catalyzed Ring Opening: Strong acidic conditions can lead to protonation and subsequent hydration of the furan ring, resulting in ring-opened dicarbonyl products. This is a common decomposition pathway for many furan derivatives.

Derivatization of Functional Groups: The functional groups of this compound provide sites for numerous derivatization reactions without altering the furan ring itself.

Reactions of the Formyl Group: The aldehyde can be oxidized to yield furan-2,5-dicarboxylic acid derivatives or reduced to a hydroxymethyl group. rsc.orgtue.nl It can also undergo typical aldehyde reactions like Wittig olefination, condensation reactions, and reductive amination.

Reactions of the Carboxylic Acid Group: The carboxyl group can be converted into esters, acid chlorides, amides, or reduced to an alcohol.

Reactions of the Methyl Group: The methyl group is generally unreactive but can undergo free-radical halogenation under specific conditions.

Functional Group Reaction Type Potential Product Type
Formyl (-CHO)OxidationCarboxylic Acid
Formyl (-CHO)ReductionAlcohol (Hydroxymethyl)
Formyl (-CHO)Reductive AminationAmine
Carboxylic Acid (-COOH)EsterificationEster
Carboxylic Acid (-COOH)AmidationAmide

Interplay of Functional Groups and Regioselectivity in Transformations

The regiochemical outcome of any reaction on the furan ring of this compound is determined by the combined electronic and steric effects of the three substituents.

C2-Methyl Group (-CH₃): An activating, ortho, para-directing group. It increases the electron density at the C3 and C5 positions.

C3-Carboxylic Acid Group (-COOH): A deactivating, meta-directing group. It withdraws electron density and directs incoming electrophiles to the C5 position.

C5-Formyl Group (-CHO): A deactivating, meta-directing group. It withdraws electron density and directs incoming electrophiles to the C3 position.

In the case of electrophilic substitution, the directing effects are in conflict. However, as noted, the presence of two strong deactivating groups makes further EAS highly unfavorable. The synthesis of the molecule via formylation of methyl 2-methylfuran-3-carboxylate illustrates this interplay clearly: the activating C2-methyl group and the deactivating C3-ester group both direct the incoming electrophile to the C5 position, resulting in a single, well-defined product. chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of 5 Formyl 2 Methylfuran 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The structure contains four distinct proton environments:

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding.

Aldehyde Proton (-CHO): The formyl proton is highly deshielded by the adjacent carbonyl group and the furan (B31954) ring's aromaticity, leading to a sharp singlet expected around 9.5-10.0 ppm. For the methyl ester analog, this signal appears at 9.56 ppm. chemicalbook.com

Furan Ring Proton (C4-H): The lone proton on the furan ring is in an electron-rich environment and is expected to resonate as a sharp singlet. In the methyl ester analog, this signal is observed at 7.47 ppm. chemicalbook.com

Methyl Protons (-CH₃): The methyl group attached to the furan ring is expected to appear as a sharp singlet further upfield, likely in the 2.5-2.7 ppm range. The corresponding signal in its methyl ester is found at 2.69 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Formyl-2-methylfuran-3-carboxylic acid

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-COOH10.0 - 13.0Singlet (broad)Position is concentration and solvent dependent.
-CHO9.5 - 10.0SingletBased on data from methyl ester analog (9.56 ppm). chemicalbook.com
Furan C4-H~7.5SingletBased on data from methyl ester analog (7.47 ppm). chemicalbook.com
-CH₃~2.7SingletBased on data from methyl ester analog (2.69 ppm). chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy maps the carbon framework of a molecule. Based on the functional groups present in this compound, seven distinct carbon signals are anticipated. The chemical shifts can be predicted based on established ranges for furan derivatives, carboxylic acids, and aldehydes.

The key carbon environments include:

Two Carbonyl Carbons: The carboxylic acid carbonyl (C=O) and the aldehyde carbonyl (C=O) are expected to be the most downfield signals, typically appearing above 160 ppm.

Four Furan Ring Carbons: These carbons (two quaternary, two methine) will resonate in the aromatic region, generally between 110 and 160 ppm. Their exact positions are influenced by the attached substituents.

One Methyl Carbon: The methyl carbon (-CH₃) will be the most upfield signal, expected below 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
Aldehyde (-C HO)175 - 185Highly deshielded carbonyl carbon.
Carboxylic Acid (-C OOH)165 - 175Carbonyl carbon of the acid group.
Furan C2 (-C -CH₃)150 - 160Substituted furan carbon.
Furan C5 (-C -CHO)150 - 160Substituted furan carbon.
Furan C3 (-C -COOH)115 - 125Substituted furan carbon.
Furan C4 (-C H)110 - 120Proton-bearing furan carbon.
Methyl (-C H₃)10 - 20Most upfield signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the precise atomic connectivity, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would show no significant correlations, as there are no vicinal protons (protons on adjacent carbons) to couple with each other, confirming the isolated nature of each proton signal.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively link each proton to its directly attached carbon. Expected correlations would be between the C4-H proton (~7.5 ppm) and its carbon (~110-120 ppm), and the methyl protons (~2.7 ppm) with their carbon (~10-20 ppm).

The aldehyde proton (-CHO) to the furan ring carbons C5 and C4.

The furan proton (C4-H) to adjacent furan carbons (C3, C5) and the aldehyde carbon.

The methyl protons (-CH₃) to the furan ring carbons C2 and C3.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid and aldehyde groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C=O Stretch (Carbonyls): Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The aldehyde C=O stretch, being conjugated with the furan ring, is expected at a slightly lower wavenumber, likely in the 1670-1690 cm⁻¹ range.

C-H Stretch (Aldehyde): A characteristic, though often weak, pair of bands for the aldehyde C-H stretch is expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Furan Ring Vibrations: Absorptions corresponding to C=C and C-O stretching within the furan ring are expected in the 1450-1600 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

O-H Bend (Carboxylic Acid): A broad band due to the out-of-plane O-H bend is a notable feature for carboxylic acids, typically found near 900-960 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3500Strong, Very Broad
C-H stretch (Aldehyde)2720 - 2850Weak to Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=O stretch (Aldehyde)1670 - 1690Strong
C=C stretch (Furan Ring)1450 - 1600Medium
C-O stretch (Furan Ring/Acid)1000 - 1300Strong
O-H bend (Carboxylic Acid)900 - 960Medium, Broad

Raman spectroscopy would provide complementary information, with the C=C and C=O stretching vibrations typically showing strong signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The molecular formula of this compound is C₇H₆O₄, giving it a monoisotopic mass of 154.02661 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) at m/z 154 would be observed. The fragmentation pattern would be dictated by the functional groups. Common fragmentation pathways for carboxylic acids include:

Loss of a hydroxyl radical (•OH): Leading to a fragment ion at m/z 137 ([M-17]⁺).

Loss of a carboxyl radical (•COOH): Resulting in a fragment at m/z 109 ([M-45]⁺).

Alpha cleavage at the aldehyde: Loss of a hydrogen radical (•H) to give a peak at m/z 153 ([M-1]⁺) or loss of the formyl radical (•CHO) to give a peak at m/z 125 ([M-29]⁺).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule and its fragments. Predicted HRMS data for various adducts of the target molecule confirms its elemental composition. uni.lu

Table 4: Predicted HRMS Data for this compound Adducts

Adduct IonPredicted m/z
[M+H]⁺155.03389
[M+Na]⁺177.01583
[M+K]⁺192.98977
[M-H]⁻153.01933

Data sourced from PubChemLite CID 85540267. uni.lu

This high-precision data is crucial for confirming the identity of the compound in complex mixtures and for verifying the products of chemical synthesis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound (C₇H₆O₄, Monoisotopic Mass: 154.0266 Da), a precursor ion, such as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 155.0339, is first isolated. uni.lu This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to occur at the labile bonds associated with its functional groups. Key fragmentation pathways for carboxylic acids include the loss of a water molecule (H₂O, 18 Da) and the loss of the entire carboxyl group (COOH, 45 Da). libretexts.org Similarly, aldehydes can characteristically lose a hydrogen atom (1 Da) or the formyl group (CHO, 29 Da). libretexts.org

Table 1: Predicted MS Adducts and Fragments for this compound This table is based on predicted values and common fragmentation patterns for the functional groups present.

Adduct/Fragment Formula Predicted m/z Structural Information Confirmed
[M-H]⁻C₇H₅O₄153.0193Molecular Mass (Negative Ion Mode)
[M+H]⁺C₇H₇O₄155.0339Molecular Mass (Positive Ion Mode)
[M+Na]⁺C₇H₆O₄Na177.0158Molecular Mass Confirmation
[M+H-H₂O]⁺C₇H₅O₃137.0239Presence of Carboxylic Acid/Hydroxyl
[M+H-CHO]⁺C₆H₆O₃126.0317Presence of Formyl Group
[M+H-COOH]⁺C₆H₆O₂110.0368Presence of Carboxylic Acid Group

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity.

For this compound, a successful crystallographic analysis would yield the exact spatial orientation of the furan ring and its substituents. It would also reveal crucial information about intermolecular interactions, such as hydrogen bonding. The carboxylic acid group, in particular, is a strong hydrogen bond donor and acceptor, and it would be expected to form dimers or extended networks with neighboring molecules in the crystal lattice. This hydrogen bonding significantly influences the compound's physical properties, including its melting point and solubility.

As of this writing, a specific crystal structure for this compound has not been publicly deposited in crystallographic databases. However, analysis of related furan structures suggests that the furan ring would be essentially planar. researchgate.net The XRD data would precisely measure the planarity and the orientation of the substituent groups relative to the ring.

Table 2: Illustrative Crystallographic Parameters Obtainable from XRD This table presents the type of data that would be generated from an X-ray diffraction experiment, not experimental data for this specific compound.

Parameter Description Example Value Range
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic, Orthorhombic, etc.
Space GroupThe specific symmetry group of the crystal.P2₁/c, P-1, etc.
Unit Cell Dimensions (a, b, c, Å)The lengths of the edges of the unit cell.5-20 Å
Unit Cell Angles (α, β, γ, °)The angles between the unit cell edges.90-120°
C=O Bond Length (Å)Bond length for carbonyls in acid & aldehyde.1.20 - 1.25 Å
C-O Bond Length (Å)Bond length for C-OH in acid and furan ether.1.30 - 1.45 Å
O-H···O Hydrogen Bond (Å)Distance between donor and acceptor atoms.2.5 - 2.8 Å

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a comprehensive and unambiguous characterization of this compound is achieved through the integration of multiple data sources. The combination of mass spectrometry with other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, corroborated by crystallographic data when available, leaves no ambiguity about the molecule's identity.

The process of integrated characterization typically follows a logical sequence:

Mass Spectrometry (MS) provides the molecular weight and elemental formula (via high-resolution MS), which is the first step in identifying an unknown compound.

Tandem Mass Spectrometry (MS/MS) breaks the molecule apart, offering conclusive evidence for the presence and connectivity of key functional groups, as detailed in section 4.3.2. nih.gov

NMR Spectroscopy (¹H and ¹³C) reveals the chemical environment and connectivity of all hydrogen and carbon atoms. It would confirm the furan ring structure, the presence and positions of the methyl, formyl, and carboxylic acid groups, and their respective connectivities.

Infrared (IR) Spectroscopy identifies the types of chemical bonds present by their characteristic vibration frequencies. For this molecule, strong absorption bands would be expected for the O-H stretch of the carboxylic acid, and distinct C=O stretches for both the carboxylic acid and the aldehyde functionalities.

By combining these techniques, a complete and detailed picture of the molecule is formed. MS confirms the mass and formula, NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups, and XRD determines the precise 3D geometry and intermolecular packing. This multi-faceted approach is the cornerstone of modern chemical structure elucidation.

Table 3: Contribution of Different Analytical Techniques to Structural Elucidation

Technique Information Provided
Mass Spectrometry (MS)Molecular Weight, Elemental Formula
Tandem MS (MS/MS)Structural Fragments, Functional Group Confirmation
¹H NMR SpectroscopyProton Environments, Connectivity (H-H coupling)
¹³C NMR SpectroscopyCarbon Environments, Carbon Skeleton
Infrared (IR) SpectroscopyPresence of Functional Groups (C=O, O-H, C-O)
X-ray Diffraction (XRD)3D Molecular Structure, Bond Lengths/Angles, Intermolecular Interactions

Computational and Theoretical Investigations of 5 Formyl 2 Methylfuran 3 Carboxylic Acid

Reaction Mechanism Elucidation through Computational Modeling

Understanding how a molecule transforms during a chemical reaction is a central goal of chemistry. Computational modeling can map out the entire energy landscape of a reaction, identifying intermediates, transition states, and the energy barriers that control the reaction rate.

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.orglibretexts.org The transition state represents the highest energy point along the minimum energy path connecting reactants and products.

To perform a TST analysis for a reaction involving 5-Formyl-2-methylfuran-3-carboxylic acid, one would first locate the structure of the transition state using quantum chemical methods (like DFT). After confirming it is a true first-order saddle point on the potential energy surface (characterized by a single imaginary vibrational frequency), its energy and vibrational frequencies are calculated. This information is then used in the Eyring equation, a central component of TST, to calculate the rate constant (k) of the reaction. wikipedia.org Theoretical studies on the reaction kinetics of related furan (B31954) derivatives, such as 2-acetylfuran (B1664036) with hydroxyl radicals, have successfully used TST combined with Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine temperature- and pressure-dependent rate constants for various reaction pathways. researchgate.net Such an analysis for this compound could, for example, predict the kinetics of its oxidation, decarboxylation, or other functional group transformations.

Table 2: Illustrative Kinetic Parameters for a Hypothetical Decarboxylation of this compound. (Note: This data is hypothetical, based on typical TST calculations for organic reactions, and serves to illustrate the outputs of such an analysis.)

ParameterCalculated ValueUnit
Activation Energy (Ea)150.5kJ/mol
Enthalpy of Activation (ΔH‡)148.0kJ/mol
Entropy of Activation (ΔS‡)-15.2J/(mol·K)
Gibbs Free Energy of Activation (ΔG‡)152.5kJ/mol
Calculated Rate Constant (k) at 298 K1.2 x 10-12s-1

While TST focuses on the kinetics of a single reaction step, reaction pathway mapping aims to chart the entire course of a multi-step transformation. This involves computationally identifying all relevant intermediates and transition states that connect the initial reactants to the final products. Such studies are vital for understanding selectivity in reactions where multiple products are possible.

For this compound, this approach could be used to investigate its formation from precursors like 5-hydroxymethylfurfural (B1680220) (HMF). The oxidation of HMF can lead to various products, and computational mapping can reveal which pathways are energetically favored under different conditions. researchgate.net By calculating the relative energies of all species along competing pathways, researchers can predict which catalysts or reaction conditions would favor the selective synthesis of the target molecule over its isomers, such as 5-formyl-2-furancarboxylic acid.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are constantly in motion, rotating around single bonds and vibrating. Conformational analysis and molecular dynamics simulations provide a way to explore this dynamic behavior and its consequences for molecular properties and reactivity.

Conformational analysis involves identifying the stable rotamers (or conformers) of a molecule and determining their relative energies. For this compound, the key degrees of freedom would be the rotation of the formyl and carboxylic acid groups relative to the furan ring. A potential energy surface scan, where the energy is calculated as a function of the relevant dihedral angles, can identify the energy minima corresponding to stable conformers and the energy barriers separating them. Studies on simpler furan derivatives and substituted carboxylic acids show that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of atoms over time based on a force field or quantum mechanical calculations. An MD simulation of this compound, perhaps in a solvent like water, would reveal how the molecule samples different conformations, its solvation structure, and its dynamic interactions with its environment. While computationally intensive, MD simulations provide a powerful atomistic view of molecular behavior that is essential for understanding processes in the condensed phase. MD simulations have been used to investigate the polymerization of furan resins and explore the stable complexes of furan derivatives with other molecules. psu.eduresearchgate.net

Lack of Specific Computational Studies on this compound Hinders Detailed Reactivity Analysis

Such computational analyses, often employing methods like Density Functional Theory (DFT), provide valuable insights into a molecule's properties. These studies can generate data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, calculations of electron distribution, such as Mulliken charges, can reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is another critical component of computational reactivity studies. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and stability.

Without specific computational data for this compound, a detailed discussion of its structure-reactivity relationship from a theoretical standpoint is not possible at this time. The generation of informative data tables on its geometric and electronic properties is consequently precluded. Future computational research would be necessary to provide the specific data points required for a thorough analysis as outlined in the requested article structure.

Utility of 5 Formyl 2 Methylfuran 3 Carboxylic Acid As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Architectures

The inherent reactivity of the aldehyde and carboxylic acid functionalities, coupled with the stability of the furan (B31954) ring, makes 5-Formyl-2-methylfuran-3-carboxylic acid a sought-after component in the construction of intricate molecular frameworks.

Heterocyclic Ring System Construction Utilizing this compound

The presence of both an electrophilic aldehyde group and a nucleophilic-directing carboxylic acid group on the furan scaffold allows for a variety of cyclization and condensation reactions to form diverse heterocyclic systems. While specific research on this compound in this context is nascent, the reactivity of analogous 5-formyl-2-furancarboxylic acids serves as a strong indicator of its potential. These related compounds are known to be valuable in the development of novel heterocyclic compounds, which form the backbone of many pharmaceuticals and agrochemicals. The furan moiety itself is a fundamental five-membered heterocyclic ring that is a core component of numerous biologically active molecules.

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound makes it an ideal candidate for MCRs. The aldehyde group can readily participate in reactions such as the Biginelli or Hantzsch reactions, while the carboxylic acid can be involved in Ugi or Passerini-type transformations. Although specific examples detailing the use of this compound in MCRs are not extensively documented, the principles of MCRs strongly suggest its applicability in generating molecular diversity and complex structures with high atom economy.

Application in Polymer Chemistry and Advanced Materials

The drive towards sustainable and high-performance materials has led to the exploration of bio-based monomers. Furan-based compounds, derivable from renewable resources, are at the forefront of this research.

Monomer or Co-monomer in the Synthesis of Specialty Polymers

This compound possesses the necessary functional groups to act as a monomer in polymerization reactions. The carboxylic acid can be used in the formation of polyesters and polyamides, while the aldehyde group offers a site for other types of polymerizations, such as the formation of furan-based resins through condensation reactions. Its rigid furan ring can impart desirable thermal and mechanical properties to the resulting polymers. The closely related 2,5-furandicarboxylic acid (FDCA) is a well-known bio-based monomer used to produce polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based PET. This highlights the potential of furanic dicarboxylic acids and their derivatives in the polymer industry.

Precursor for Advanced Polymeric Materials with Tunable Properties

The functional handles on this compound allow for its modification prior to or after polymerization, enabling the synthesis of advanced materials with tailored properties. For instance, the aldehyde group can be chemically transformed to introduce new functionalities, which can then be used to create cross-linked polymers or to attach specific molecules to the polymer backbone, thereby tuning the material's properties for specific applications. The versatility of 5-hydroxymethylfurfural (B1680220) (HMF), a precursor to many furanic compounds, has been demonstrated in the preparation of polymers with high performance due to the rigidity of the furan rings.

Intermediate in Biomass Valorization Pathways

The transition from a fossil fuel-based economy to one based on renewable resources is a critical global challenge. Biomass, particularly lignocellulosic biomass, is a key renewable feedstock for the production of chemicals and fuels.

The valorization of biomass often involves the conversion of carbohydrates into platform molecules, such as 5-hydroxymethylfurfural (HMF). HMF is a versatile intermediate that can be oxidized to a variety of furanic compounds, including 5-Formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA). researchgate.net The selective oxidation of HMF is a critical step in these pathways. researchgate.net While the direct synthesis of this compound from biomass is not a major reported pathway, its structural similarity to key biomass-derived intermediates suggests its potential role in future biorefinery concepts. The development of efficient catalytic processes for the selective oxidation of HMF and other furanic aldehydes is an active area of research. researchgate.net

Below is a table summarizing the potential transformations of biomass-derived HMF.

PrecursorIntermediate(s)ProductSignificance
5-Hydroxymethylfurfural (HMF)5-Formyl-2-furancarboxylic acid (FFCA)2,5-Furandicarboxylic acid (FDCA)Monomer for bio-based polymers like PEF.
5-Hydroxymethylfurfural (HMF)2,5-Diformylfuran (DFF)2,5-Furandicarboxylic acid (FDCA)Alternative pathway to a key polymer precursor.

Based on a comprehensive review of scientific literature, it is not possible to generate an article on "this compound" that adheres to the provided outline. The specified topics—derivatization to 2,5-Furandicarboxylic Acid (FDCA) and catalytic conversion in biorefineries—are not associated with this particular compound.

The chemical compound central to the requested pathways is 5-Formylfuran-2-carboxylic acid (FFCA), a well-documented intermediate in the biorefinery conversion of 5-Hydroxymethylfurfural (HMF) to FDCA. The structural difference between the requested compound (with a methyl group at position 2 and a carboxylic acid at position 3) and FFCA (with a carboxylic acid at position 2) is significant and dictates their distinct chemical reactivity and roles in synthetic pathways.

There is no available scientific information to support the utility of This compound as a synthetic building block or precursor for 2,5-Furandicarboxylic Acid (FDCA) or its related platform chemicals, nor is its catalytic conversion discussed within biorefinery contexts. Therefore, constructing an article based on the provided outline for the specified subject would be factually inaccurate.

Derivatives and Analogues of 5 Formyl 2 Methylfuran 3 Carboxylic Acid: Synthesis and Chemical Properties

Systematic Functionalization of the Furan (B31954) Core of 5-Formyl-2-methylfuran-3-carboxylic acid

The furan ring is inherently electron-rich, making it susceptible to electrophilic substitution reactions. chemicalbook.com The positions on the furan ring are numbered starting from the oxygen atom as position 1. In this compound, positions 2, 3, and 5 are substituted. The only available position for substitution on the furan core is C4.

Electrophilic substitution on the furan ring is significantly faster than on benzene (B151609). chemicalbook.com The preferred positions for attack are C2 and C5, as the carbocation intermediates formed are stabilized by three resonance structures. chemicalbook.comquora.com When these positions are occupied, as in the title compound, substitution can be directed to the C3 or C4 positions, though this is less favorable. Given the existing substituents, the C4 position is the sole target for further functionalization of the furan core.

Common electrophilic substitution reactions applicable to the furan ring include halogenation, nitration, and sulfonation. pharmaguideline.comyoutube.com

Halogenation: Furan reacts vigorously with halogens like chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, milder conditions are necessary. For this compound, halogenation at the C4 position would require carefully controlled conditions to prevent reaction with the existing functional groups or ring opening.

Nitration: Direct nitration of furan with strong acids can lead to decomposition. A milder nitrating agent, such as acetyl nitrate (B79036) at low temperatures, is typically used to introduce a nitro group, usually at the 2-position. pharmaguideline.comyoutube.com For the target molecule, nitration at C4 would be challenging due to the deactivating effect of the formyl and carboxyl groups.

Sulfonation: Furan can be sulfonated using reagents like sulfur trioxide-pyridine complex at room temperature to yield furan-2-sulfonic acid. youtube.com Directing this substitution to the C4 position of the title compound would be a synthetic challenge.

The presence of both an electron-donating group (methyl) and electron-withdrawing groups (formyl and carboxylic acid) complicates the regioselectivity of electrophilic substitution. The interplay of these electronic effects ultimately governs the reactivity of the C4 position.

Table 1: Potential Electrophilic Substitution Reactions on the Furan Core
ReactionTypical ReagentExpected Product at C4Challenges
HalogenationBr₂ in dioxane or Cl₂4-Halo-5-formyl-2-methylfuran-3-carboxylic acidControlling selectivity, preventing side reactions.
NitrationAcetyl nitrate (CH₃COONO₂)5-Formyl-2-methyl-4-nitrofuran-3-carboxylic acidHarsh conditions may lead to degradation.
SulfonationSO₃-pyridine complex5-Formyl-2-methyl-3-carboxy-furan-4-sulfonic acidDirecting substitution to the C4 position.

Synthesis of Analogues with Modified Formyl or Carboxylic Acid Moieties

The formyl and carboxylic acid groups of this compound are prime targets for chemical modification, allowing for the synthesis of a diverse library of analogues.

The carboxylic acid group can undergo several common transformations: libretexts.org

Esterification: Reacting the carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. libretexts.orgorganic-chemistry.org This is a reversible reaction, and driving it to completion often requires removing the water formed or using an excess of the alcohol. libretexts.org For example, reaction with methanol (B129727) would produce methyl 5-formyl-2-methylfuran-3-carboxylate. chemicalbook.com

Amidation: Carboxylic acids can be converted to amides by reaction with amines. mdpi.com This typically requires activating the carboxylic acid (e.g., by converting it to an acid chloride) or using coupling agents to facilitate the reaction. libretexts.orgmdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (5-hydroxymethyl-2-methylfuran-3-carbaldehyde) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The formyl group (an aldehyde) is also highly reactive: wikipedia.org

Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O), which would yield 2-methylfuran-3,5-dicarboxylic acid.

Reduction: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 3-carboxy-5-hydroxymethyl-2-methylfuran.

Condensation Reactions: Aldehydes readily undergo condensation reactions. For instance, reaction with hippuric acid can form azlactones, which are intermediates for synthesizing amino acids. nih.govresearchgate.net It can also react with amines to form imines (Schiff bases).

These modifications can be performed selectively, often by choosing reagents that target one functional group over the other. For instance, NaBH₄ will typically reduce an aldehyde without affecting a carboxylic acid or its ester.

Table 2: Representative Transformations of Functional Groups
Functional GroupReactionReagent ExampleProduct Structure
Carboxylic AcidEsterificationMethanol (CH₃OH), H⁺Methyl 5-formyl-2-methylfuran-3-carboxylate
Carboxylic AcidAmidationAmmonia (NH₃), heat5-Formyl-2-methylfuran-3-carboxamide
Formyl GroupOxidationPotassium permanganate (KMnO₄)2-Methylfuran-3,5-dicarboxylic acid
Formyl GroupReductionSodium borohydride (NaBH₄)5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Exploration of Structural Isomers and Regiomeric Derivatives

The arrangement of the three substituents (formyl, methyl, carboxylic acid) on the furan ring allows for several structural isomers. The synthesis of these isomers is a key area of research, as the position of the functional groups can dramatically alter the molecule's properties and reactivity.

The regioselective synthesis of polysubstituted furans is a well-established field, often relying on the cyclization of acyclic precursors or the modification of existing furan rings. nih.govnih.gov For example, cobalt-catalyzed metalloradical cyclization of alkynes with diazocarbonyls can produce highly substituted furans with complete regioselectivity. nih.gov

Some important structural isomers of this compound include:

5-Formyl-2-methylfuran-4-carboxylic acid: In this isomer, the carboxylic acid is at the C4 position. Its synthesis would likely require a different starting material or a multi-step sequence to install the substituents in the desired orientation.

2-Formyl-5-methylfuran-3-carboxylic acid: Here, the positions of the formyl and methyl groups are swapped. This could potentially be synthesized from 5-methyl-3-furoic acid via a formylation reaction.

4-Formyl-2-methylfuran-3-carboxylic acid: This isomer places the formyl group at the C4 position, adjacent to the carboxylic acid.

The synthesis of a specific regioisomer often requires a carefully planned synthetic route. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an activated aromatic ring, and the choice of starting furan derivative would dictate the position of formylation. researchgate.net

Impact of Structural Modifications on Chemical Reactivity and Synthetic Applicability

Altering the structure of this compound, either by functionalizing the furan core or modifying the side chains, has a profound effect on its chemical properties and potential applications.

Impact on Reactivity:

Electronic Effects: Introducing an electron-withdrawing group like a nitro group onto the furan ring (at C4) would decrease the ring's electron density. This would make the ring less susceptible to further electrophilic attack but more reactive towards nucleophiles. pharmaguideline.com Conversely, converting the carboxylic acid to an ester or the formyl group to an alcohol would slightly increase the electron-donating character, potentially enhancing the reactivity of the furan ring in electrophilic substitutions.

Steric Hindrance: The introduction of bulky groups can sterically hinder certain reaction sites, directing subsequent reactions to less crowded positions.

Acidity: Modification of the carboxylic acid group, for example, through esterification, removes the acidic proton, which can be crucial for certain catalytic processes or biological interactions. researchgate.net

Synthetic Applicability:

Building Blocks for Heterocycles: The modified derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic systems. For example, the condensation products of the formyl group can be used to construct new ring systems. nih.gov

Polymer Chemistry: Furan-based dicarboxylic acids and their esters are valuable monomers for the production of polyesters and polyamides. researchgate.netgoogle.com By modifying the parent compound, new monomers with altered properties (e.g., thermal stability, solubility) can be developed.

Medicinal Chemistry: The furan nucleus is a common feature in many biologically active molecules. The ability to systematically modify the substituents allows for the creation of compound libraries for screening in drug discovery programs. The different isomers and analogues will present different three-dimensional shapes and electronic properties, which can lead to varied interactions with biological targets.

Purification and Separation Methodologies for 5 Formyl 2 Methylfuran 3 Carboxylic Acid

Chromatographic Techniques for Isolation and Purification

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique for purifying furan (B31954) derivatives on a laboratory scale. For a compound like 5-Formyl-2-methylfuran-3-carboxylic acid, which possesses moderate polarity due to the carboxylic acid and formyl groups, silica (B1680970) gel is a common choice for the stationary phase. The separation relies on the different affinities of the target compound and its impurities to the silica gel.

A typical procedure involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column. The polarity of the eluent is crucial for effective separation. A gradient elution, where the polarity of the solvent mixture is gradually increased, is often employed. For furan derivatives, a common mobile phase system is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The separation process begins with a lower polarity mixture (e.g., higher ratio of hexanes) and progressively moves to a higher polarity mixture (e.g., higher ratio of ethyl acetate) to elute the more strongly adsorbed compounds. youtube.com

The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the desired product. Once collected, the solvent is removed from these fractions, typically by rotary evaporation, to yield the purified compound. youtube.com

Table 1: Illustrative Column Chromatography Parameters for Furan Derivative Purification

ParameterDescriptionTypical Values/System
Stationary Phase The solid adsorbent through which the solvent flows.Silica Gel (e.g., Silicagel 60, 0.040-0.063 mm)
Mobile Phase (Eluent) A solvent or mixture of solvents used to move the compounds through the column.Gradient of Hexanes:Ethyl Acetate (e.g., from 19:1 to 1:1)
Elution Technique The method of passing the eluent through the column.Gradient Elution (increasing polarity)
Monitoring Method Technique used to analyze the fractions collected from the column.Thin-Layer Chromatography (TLC) with UV visualization

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It can be used for both analytical purposes (to determine the purity of a sample) and preparative purposes (to isolate pure compounds).

For the analysis of furanic carboxylic acids, Reversed-Phase HPLC (RP-HPLC) is frequently employed. researchgate.net In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of an aqueous component (like water with an acid modifier such as sulfuric acid or formic acid) and an organic solvent (like methanol (B129727) or acetonitrile). acs.org The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. Less polar compounds are retained longer on the column.

For preparative HPLC, the principles are the same, but larger columns and higher flow rates are used to handle larger quantities of material. This technique is particularly useful for isolating highly pure samples of this compound, especially when separating it from isomers or closely related impurities that are difficult to remove by other means. The detection is typically done using a UV detector, as furan rings exhibit strong UV absorbance. wur.nl

Table 2: Example HPLC Conditions for Analysis of Furanic Acids

ParameterDescriptionTypical Conditions
Mode The type of chromatography used.Reversed-Phase (RP-HPLC)
Stationary Phase The material inside the HPLC column.ODS (Octadecylsilane, C18)
Mobile Phase The solvent mixture that carries the sample through the column.Isocratic or gradient mixture of acidified water and Methanol/Acetonitrile
Detector The device used to detect the compounds as they elute.UV-Vis or Photodiode Array (PDA) Detector
Analyte Example A compound structurally related to the target.5-formyl-2-furancarboxylic acid (FFCA) acs.org

Crystallization and Recrystallization Strategies for Enhanced Purity

Crystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent generally increases with temperature. pnas.org Recrystallization involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent. researchgate.netrsc.org

The key to a successful recrystallization is the choice of solvent. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

Dissolve the impurities well at all temperatures or not at all.

Not react with the compound.

Be sufficiently volatile to be easily removed from the purified crystals. rsc.org

For a polar molecule like this compound, solvents of varying polarities, or solvent mixtures, would be tested to find the optimal system. A two-solvent system (e.g., dissolving in a good solvent and then adding a poor solvent until turbidity appears) can also be effective. alfa-chemistry.com After the crystals have formed, they are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried. pnas.org A patent on furanic compounds describes a method of crystallizing the furanic compound and an organic solvent simultaneously by cooling the product mixture. nih.gov

Electrochemical Separation Methods for Furanic Mixtures

Electrochemical methods are more commonly associated with the synthesis or conversion of furanic compounds rather than their purification. alfa-chemistry.comrsc.org The literature specifically detailing the electrochemical separation of this compound from furanic intermediates is limited. However, general electrochemical techniques for the recovery of organic acids from aqueous mixtures, such as fermentation broths, do exist and are based on the ionic nature of the carboxylic acid.

One such technology is Electrodialysis (ED). ED is an electrochemical membrane process that uses an electric potential difference to separate ionic species from uncharged components using ion-exchange membranes. rsc.orgresearchgate.net In a typical ED setup, a series of anion and cation exchange membranes are placed between an anode and a cathode. rsc.org When a solution containing an organic acid salt (e.g., the carboxylate form of this compound) is passed through the system, the anions (carboxylate) migrate towards the anode, passing through the anion exchange membranes, while cations migrate towards the cathode through the cation exchange membranes. This allows for the concentration and separation of the ionized acid from non-ionic impurities. illinois.edu

While this technology shows promise for the recovery of various organic acids, its application for the fine purification of specific furanic carboxylic acids from a mixture of similar, also ionizable, furanic compounds is not well-documented and would likely face challenges in selectivity. researchgate.netmpg.de Another related concept is electrocrystallization, where an electrode is used to induce crystallization, but this is more established for inorganic compounds and metals. researchgate.net

Challenges in Separating this compound from Related Furanic Intermediates

The purification of this compound is often complicated by the presence of structurally similar furanic intermediates and byproducts. These challenges arise from the inherent reactivity of the furan platform and the similar physicochemical properties of the compounds in the mixture.

Presence of Byproducts: The synthesis of furan derivatives from biomass often leads to a complex mixture of products. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) can yield intermediates like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and the fully oxidized product, 2,5-furandicarboxylic acid (FDCA), alongside the desired product. These compounds share the same furanic core and differ only in the oxidation state of the functional groups at the C2 and C5 positions.

Similar Polarity and Solubility: The intermediates and byproducts often have polarities and solubilities that are very close to that of this compound. This similarity makes separation by techniques that rely on polarity differences, such as column chromatography and crystallization, particularly difficult. For example, separating a dicarboxylic acid like FDCA from a formyl-carboxylic acid can be challenging due to their shared acidic and polar characteristics.

Thermal Instability and Reactivity: Furanic compounds can be sensitive to heat and acidic or basic conditions, which are often employed in purification processes. researchgate.net The presence of a reactive aldehyde group, as in this compound, can lead to degradation or side reactions (e.g., humin formation) during prolonged heating, which might be necessary for distillation or recrystallization from high-boiling solvents.

Co-crystallization: During crystallization, the presence of structurally similar impurities can sometimes lead to the formation of mixed crystals or co-crystallization, which reduces the efficiency of the purification.

Addressing these challenges often requires a multi-step purification strategy, potentially combining chromatography and crystallization, or the use of high-resolution techniques like preparative HPLC to achieve the desired level of purity.

Future Research Directions and Emerging Paradigms in 5 Formyl 2 Methylfuran 3 Carboxylic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The future viability of 5-Formyl-2-methylfuran-3-carboxylic acid as a chemical intermediate is contingent upon the development of efficient and sustainable synthetic methodologies. Current literature on this specific molecule is sparse, with known synthesis primarily focused on its ester, methyl 5-formyl-2-methyl-3-furoate. One documented approach involves the formylation of methyl 2-methylfuran-3-carboxylate using a Vilsmeier-Haack type reaction with phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF). chemicalbook.com While effective at the lab scale, this method relies on stoichiometric reagents that are not ideal for large-scale, sustainable production.

Future research should pivot towards greener synthetic strategies. A promising avenue is the catalytic oxidation of biomass-derived precursors. For instance, the selective oxidation of a yet-to-be-established precursor, potentially derived from 2-methylfuran (B129897) or related compounds, using molecular oxygen or hydrogen peroxide as the oxidant would represent a significant advancement. Drawing parallels from the synthesis of other furan (B31954) carboxylic acids, heterogeneous catalysts based on supported noble metals (e.g., Au, Pt, Pd) or more abundant transition metals could be explored. rmit.edu.au

Biocatalysis presents another compelling paradigm. The use of whole-cell biocatalysts or isolated enzymes could offer high selectivity under mild reaction conditions. Research could focus on engineering specific oxidases or dehydrogenases to catalyze the formylation or carboxylation of a suitable 2-methylfuran derivative. The development of enzymatic cascades, where multiple reactions are performed in a single pot, could further enhance the sustainability and efficiency of the synthesis. nih.gov

A potential precursor for both chemical and biocatalytic routes is 5-hydroxymethyl-2-methylfuran-3-carboxylic acid methyl ester, which could be oxidized to the target aldehyde. The development of synthetic routes starting from readily available biomass-derived platform molecules will be paramount.

Exploration of Advanced Catalytic Systems for Specific Transformations

The bifunctional nature of this compound, with its aldehyde and carboxylic acid moieties, opens up a wide array of possibilities for selective chemical transformations. The development of advanced catalytic systems will be crucial for controlling the reactivity of these functional groups and for synthesizing a diverse range of downstream products.

Future research should focus on catalysts that can selectively target either the formyl or the carboxyl group. For example, chemoselective hydrogenation of the formyl group to a hydroxymethyl group would yield 5-hydroxymethyl-2-methylfuran-3-carboxylic acid, a potential monomer for polyesters. Conversely, catalytic decarbonylation could provide 2-methylfuran-3-carboxylic acid. The exploration of supported metal nanoparticle catalysts, single-atom catalysts, and well-defined organometallic complexes will be essential in achieving high selectivity for these transformations. frontiersin.org

The carboxylic acid group can be targeted for esterification, amidation, or reduction. Solid acid catalysts, such as zeolites or sulfated zirconia, could be employed for efficient and recyclable esterification processes. For amidation, novel coupling agents or enzyme-catalyzed reactions could provide sustainable alternatives to traditional methods. The selective reduction of the carboxylic acid to an alcohol would yield another interesting bifunctional monomer.

Furthermore, the furan ring itself can participate in various transformations, such as Diels-Alder reactions or ring-opening hydrogenolysis, to produce non-aromatic, functionalized cyclic or linear molecules. The design of catalysts that can promote these transformations while preserving or selectively modifying the existing functional groups will be a significant challenge and a fruitful area of research.

Integration into Circular Economy and Green Chemistry Initiatives

The integration of this compound into a circular economy framework is a long-term goal that necessitates a holistic approach, from its synthesis to its end-of-life. As a biomass-derived molecule, it inherently contributes to the principles of a bio-based economy by utilizing renewable carbon sources. researchgate.net

Future research should focus on developing integrated biorefinery concepts where lignocellulosic biomass is efficiently fractionated, and the resulting streams are valorized into a portfolio of products, including this compound. researchgate.net This approach would maximize resource utilization and minimize waste generation.

The principles of green chemistry should guide the development of all processes involving this compound. This includes the use of renewable solvents, energy-efficient reaction conditions, and the design of recyclable catalysts. Life cycle assessment (LCA) studies will be essential to quantify the environmental benefits of producing and utilizing this compound and its derivatives compared to their petrochemical counterparts.

Furthermore, the design of polymers and materials from this furanic monomer should consider their end-of-life fate. Research into the development of recyclable or biodegradable polymers derived from this compound will be crucial for its successful integration into a circular economy. This could involve designing polymers with cleavable linkages or exploring composting and chemical recycling options.

Application in Niche Areas of Fine Chemical Synthesis and Materials Science

While the application of this compound is currently underexplored, its unique structure suggests potential in several niche areas of fine chemical synthesis and materials science.

In fine chemical synthesis, the compound could serve as a versatile building block. The presence of three distinct functional handles (furan ring, formyl group, and carboxylic acid) allows for sequential and regioselective modifications to build complex molecular architectures. This could be valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ijabbr.com For example, the formyl group can be a precursor for the synthesis of various heterocyclic rings.

In materials science, this compound could be a valuable monomer for the synthesis of novel polymers. The rigid furan ring can impart desirable thermal and mechanical properties to polyesters, polyamides, and polyurethanes. mdpi.com The formyl group offers a site for post-polymerization modification, allowing for the tuning of polymer properties or the introduction of specific functionalities, such as cross-linking sites or ligands for metal coordination. Research into the polymerization of this monomer and the characterization of the resulting materials will be a key area of future investigation.

The development of furan-based epoxy resins is another area of interest, where the di-functionality of derivatives of this compound could be exploited. researchgate.net

Methodological Advances in Analytical and Spectroscopic Characterization

As research into this compound progresses, the development of robust and advanced analytical and spectroscopic methods for its characterization will be essential.

While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will be fundamental for structural elucidation, more advanced methods could provide deeper insights. For instance, two-dimensional NMR techniques (e.g., HSQC, HMBC) will be crucial for unambiguous assignment of proton and carbon signals, especially for its derivatives. The 1H NMR spectrum of its methyl ester has been reported, showing characteristic signals for the formyl proton, the furan ring proton, the methyl ester protons, and the methyl group on the furan ring. chemicalbook.com

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Signals for the formyl proton (CHO), the furan ring proton, the carboxylic acid proton (COOH), and the methyl group (CH₃).
¹³C NMR Resonances for the carbonyl carbons of the formyl and carboxylic acid groups, the furan ring carbons, and the methyl carbon.
Mass Spec. Predicted molecular ion peak and fragmentation patterns corresponding to the loss of functional groups.

| IR Spec. | Characteristic absorption bands for O-H (carboxylic acid), C=O (aldehyde and carboxylic acid), and C-O-C (furan ring) stretching vibrations. |

High-resolution mass spectrometry (HRMS) will be vital for accurate mass determination and elemental composition analysis. The development of derivatization methods for gas chromatography-mass spectrometry (GC-MS) analysis could facilitate the quantification of the compound in complex matrices.

Advanced spectroscopic techniques, such as Raman and infrared (IR) spectroscopy, can provide valuable information about the vibrational modes of the molecule and can be used to monitor reactions in situ. globalresearchonline.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties and to aid in the interpretation of experimental data. As this compound and its derivatives find applications in materials science, techniques for characterizing their bulk properties, such as thermal analysis (TGA, DSC) and X-ray diffraction (XRD), will also become increasingly important.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Formyl-2-methylfuran-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves formylation of a pre-functionalized furan precursor. A Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) is a common approach to introduce the formyl group. Catalysts like Lewis acids (e.g., ZnCl₂) may enhance regioselectivity and yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : The formyl proton (CHO) appears as a singlet near δ 9.7–10.0 ppm in ¹H NMR. The methyl group (CH₃) resonates around δ 2.3–2.5 ppm. ¹³C NMR shows the carbonyl (COOH) at ~170 ppm and the formyl carbon (CHO) at ~190 ppm .
  • HRMS : Exact mass analysis confirms the molecular formula (e.g., C₇H₆O₄: [M+H]+ calcd. 155.0344, observed 155.0348) .
  • IR Spectroscopy : Stretching bands for C=O (COOH: ~1680 cm⁻¹; CHO: ~1720 cm⁻¹) and furan ring C-O-C (~1250 cm⁻¹) .

Q. What key chemical properties influence its reactivity in organic transformations?

  • Methodological Answer :

  • Electrophilic Reactivity : The formyl group undergoes nucleophilic additions (e.g., condensation with amines to form Schiff bases) or reductions (e.g., NaBH₄ to hydroxymethyl derivatives).
  • Acid-Base Behavior : The carboxylic acid (pKa ~3–4) facilitates salt formation under basic conditions, enhancing solubility in polar solvents.
  • Steric Effects : The methyl group at position 2 may hinder reactions at adjacent sites, requiring optimized reaction conditions (e.g., elevated temperatures or bulky catalysts) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Under acidic conditions (pH < 3), the formyl group may hydrolyze to a carboxylic acid. In alkaline media (pH > 10), decarboxylation of the COOH group can occur. Stability studies using HPLC or TLC monitoring at controlled pH (buffers) and temperatures (25–80°C) are recommended .
  • Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 150°C, with gas chromatography-mass spectrometry (GC-MS) identifying furan derivatives and CO₂ as byproducts .

Q. How can computational modeling predict its reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry to assess frontier molecular orbitals (FMO). The LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the formyl group.
  • Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to predict bioactivity, leveraging software like AutoDock Vina .
  • Reaction Pathway Mapping : Transition-state analysis for condensation reactions using Gaussian or ORCA software identifies energy barriers and regioselectivity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid :
  • Skin Contact : Wash immediately with soap/water; apply emollient if irritation persists .
  • Eye Exposure : Rinse with water for 15 minutes; seek medical attention if irritation continues .
  • Toxicity Data : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) . Acute toxicity (LD₅₀ oral, rat): ~500 mg/kg .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.